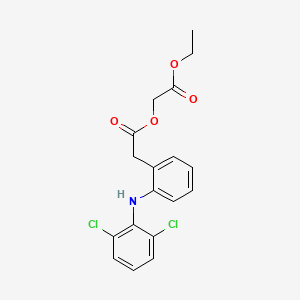

Aceclofenac ethyl ester

描述

Structure

3D Structure

属性

IUPAC Name |

(2-ethoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO4/c1-2-24-17(23)11-25-16(22)10-12-6-3-4-9-15(12)21-18-13(19)7-5-8-14(18)20/h3-9,21H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOYJDOPEHMRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676223 | |

| Record name | 2-Ethoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139272-67-6 | |

| Record name | 2-Ethoxy-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139272-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl aceclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACECLOFENAC ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RIL7NQ7AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Aceclofenac (B1665411) Ethyl Ester

This technical guide provides a comprehensive overview of the synthesis and characterization of aceclofenac ethyl ester, an ester derivative of the non-steroidal anti-inflammatory drug (NSAID) aceclofenac. This document details a feasible synthetic route, purification methods, and a full characterization profile using various analytical techniques.

Introduction

Aceclofenac is a well-established NSAID used for the relief of pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.[1] Its ethyl ester derivative, this compound (ethyl 2-[2-(2,6-dichloroanilino)phenyl]acetoxyacetate), is often studied as a prodrug or a potential impurity in the synthesis of aceclofenac.[2][3] Understanding its synthesis and characterization is crucial for quality control in drug manufacturing and for the development of new drug delivery systems. The molecular formula of this compound is C₁₈H₁₇Cl₂NO₄, and its molecular weight is 382.24 g/mol .[4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through the direct esterification of aceclofenac with ethanol. This method is a straightforward approach that avoids the multi-step processes often described for related compounds.[2]

Synthesis Workflow

References

Physicochemical Properties of Aceclofenac Ethyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclofenac (B1665411) ethyl ester, a prodrug of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac, is a compound of significant interest in pharmaceutical research and development.[1][2] As a prodrug, it is designed to improve the gastrointestinal tolerability of the parent compound, Aceclofenac.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Aceclofenac ethyl ester, essential for its development as a potential therapeutic agent. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound, systematically named 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid 2-ethoxy-2-oxoethyl ester, possesses the molecular formula C₁₈H₁₇Cl₂NO₄ and a molecular weight of 382.24 g/mol .[2][3][4][5][6][7] Key physical and chemical data are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₇Cl₂NO₄ | [2][3][4][5][6][7] |

| Molecular Weight | 382.24 g/mol | [2][3][4][5][6][7] |

| Melting Point | 70.00 °C | [5] |

| Appearance | Solid | [7] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Software |

| pKa | ~1.5 (secondary amine) | ACD/Labs Percepta |

| logP | ~4.5 | ALOGPS 2.1 |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. The following sections outline the methodologies for key experiments.

Synthesis of this compound

A reported method for the synthesis of this compound involves the direct ethylation of Aceclofenac.[8]

Materials:

-

[[[2-[(2,6-dichlorophenyl) amino]phenyl]acetyl]oxy]acetic acid (Aceclofenac)

-

Potassium carbonate

-

Diethyl sulfate (B86663)

-

N,N-dimethylformamide (DMF)

-

Ice-cold water

Procedure:

-

Dissolve Aceclofenac in N,N-dimethylformamide.

-

Add potassium carbonate to the solution.

-

Slowly add diethyl sulfate to the mixture at room temperature.

-

Stir the reaction mixture for a specified duration.

-

Pour the reaction mixture into ice-cold water with continuous stirring to precipitate the product.

-

Filter the precipitate and wash thoroughly with cooled water.

-

The crude product can be purified by recrystallization from a suitable solvent.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Solubility Determination

The equilibrium solubility can be determined using the shake-flask method.

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffers of different pH, organic solvents).

-

The mixture is agitated in a shaker bath at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP Determination (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water can be determined as follows:

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound is dissolved in either the n-octanol or water phase.

-

A known volume of this solution is then mixed with a known volume of the other phase.

-

The mixture is shaken until equilibrium is established.

-

The two phases are separated by centrifugation.

-

The concentration of the analyte in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

-

N-H stretching: around 3319 cm⁻¹

-

C=O stretching (ester): around 1716 cm⁻¹

-

Aromatic C=C stretching: around 1589 cm⁻¹

-

C-N stretching: around 1280 cm⁻¹

-

C-Cl stretching

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is crucial for confirming the structure. Based on the structure of this compound, the following proton signals are expected:

-

Aromatic protons: Multiplets in the aromatic region.

-

-OCH₂CH₃ (ethyl ester): A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

-

-COCH₂O-: A singlet for the methylene (B1212753) protons.

-

Ar-CH₂-: A singlet for the methylene protons adjacent to the aromatic ring.

-

-NH-: A broad singlet.

A notable difference in the ¹H-NMR spectra of aceclofenac and its esters is the presence of additional signals corresponding to the ester group.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound (C₁₈H₁₇Cl₂NO₄), the expected molecular ion peak [M]⁺ would be at m/z 381 (for the monoisotopic mass). The fragmentation pattern would likely involve the loss of the ethoxy group, the entire ester side chain, and cleavage around the amide linkage. The mass spectra of methyl and ethyl esters of the related compound diclofenac (B195802) show their respective molecular ions at significant relative abundances.[1]

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is metabolized to Aceclofenac, which is the active therapeutic agent.[9] The primary mechanism of action of Aceclofenac is the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2 over COX-1.[9][10] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[11] By inhibiting COX-2, Aceclofenac reduces the synthesis of pro-inflammatory prostaglandins, leading to its anti-inflammatory and analgesic effects.[9][11]

The diagram above illustrates the conversion of this compound to its active form, Aceclofenac, and its subsequent inhibitory action on the COX-2 pathway, which is central to its anti-inflammatory and analgesic effects.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis and characterization of this compound.

This workflow provides a logical sequence of steps for the preparation and comprehensive analysis of this compound, ensuring a thorough understanding of its properties.

References

- 1. dea.gov [dea.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | 139272-67-6 | IA16910 [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. This compound [a-2-s.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Aceclofenac Ethyl Ester

Executive Summary: Aceclofenac (B1665411) ethyl ester is an ester prodrug of the potent non-steroidal anti-inflammatory drug (NSAID), aceclofenac.[1][2] Its mechanism of action is intrinsically linked to its in vivo hydrolysis to aceclofenac, which subsequently undergoes further metabolism to other active compounds, including diclofenac (B195802). The primary therapeutic effects are derived from the inhibition of the cyclooxygenase (COX) enzymes, particularly with a preferential selectivity for COX-2.[3][4] This preferential action reduces the synthesis of pro-inflammatory prostaglandins, thereby mediating analgesic and anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[5][6] This document provides a detailed overview of the activation, core mechanism, pharmacokinetics, and the experimental protocols used to elucidate the action of this compound.

Prodrug Activation and Metabolism

Aceclofenac ethyl ester is designed to be pharmacologically inert until it undergoes hydrolysis in the body to release the active drug, aceclofenac. This bioactivation is a critical first step in its mechanism of action.

-

Hydrolysis: The ester linkage is cleaved by esterase enzymes present in the body, yielding aceclofenac. This approach of masking the free carboxylic acid group can improve gastrointestinal tolerance.[2]

-

Metabolism of Aceclofenac: Once formed, aceclofenac is rapidly absorbed and further metabolized.[5][7] A key metabolic pathway involves its conversion to diclofenac and 4'-hydroxyaceclofenac, both of which are also pharmacologically active COX inhibitors.[3][8][9] This metabolic cascade contributes significantly to the overall therapeutic effect.[3] In fact, some studies suggest that the inhibition of COX enzymes by aceclofenac requires this conversion to its active metabolites.[9]

Figure 1: Bioactivation pathway of this compound.

Core Mechanism: Inhibition of Cyclooxygenase (COX)

The definitive mechanism of action for aceclofenac and its active metabolites is the inhibition of cyclooxygenase (COX) enzymes.[5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][10]

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[7][11]

-

COX-2: An inducible enzyme that is upregulated during inflammatory states and is responsible for producing pro-inflammatory prostaglandins.[7][11]

Aceclofenac demonstrates preferential inhibition of COX-2 over COX-1.[3][7] This selectivity is believed to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs that inhibit both isoforms to a similar degree.[3][4] By inhibiting COX-2, aceclofenac reduces the levels of prostaglandin (B15479496) E2 (PGE2) in inflamed tissues, leading to decreased vasodilation, edema, and pain.[5][7]

Figure 2: Aceclofenac's mechanism of COX inhibition.

Beyond direct COX inhibition, aceclofenac has also been shown to exert other anti-inflammatory effects, such as increasing the synthesis of interleukin-1 receptor antagonist (IL-1Ra) and decreasing the production of nitric oxide in human articular chondrocytes.[12]

Quantitative Pharmacological Data

The efficacy and selectivity of aceclofenac and its primary active metabolite, diclofenac, are quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2.

Table 1: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|

| Diclofenac | 0.076[13] | 0.026[13] | 2.9[13] |

Note: Data for aceclofenac itself in direct in vitro assays is complex, as its activity is largely dependent on its conversion to metabolites like diclofenac.[9] One study noted that after oral administration of 100 mg aceclofenac, the resulting plasma concentrations of diclofenac were sufficient for over 97% inhibition of COX-2 and 46% inhibition of COX-1.[4][9]

Table 2: Pharmacokinetic Parameters of Aceclofenac (100 mg oral dose)

| Parameter | Value | Reference |

|---|---|---|

| Tmax (Time to Peak Plasma Concentration) | 1.25 - 3.0 hours | [5][7] |

| Cmax (Peak Plasma Concentration) | 6.8 - 13.39 µg/mL | [5] |

| Plasma Protein Binding | >99% | [5][7] |

| Volume of Distribution (Vd) | ~25 L | [7][14] |

| Elimination Half-life (t1/2) | ~4 hours | [5] |

| Primary Route of Elimination | Renal (~70-80%) |[5][14] |

Key Experimental Methodologies

The determination of the mechanism of action relies on standardized in vitro and in vivo experimental protocols.

This assay is fundamental for determining the IC50 values and the selectivity of an NSAID for COX-1 and COX-2.

Objective: To measure the concentration of the test compound (e.g., diclofenac) required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Detailed Protocol:

-

Enzyme Preparation: Purified human or ovine COX-1 and COX-2 enzymes are used.[15]

-

Reaction Mixture Preparation: In an appropriate tube, a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing necessary co-factors like hematin (B1673048) and L-epinephrine.[15]

-

Enzyme Addition: A standardized amount of either COX-1 or COX-2 enzyme is added to the reaction mixture and incubated briefly.[15]

-

Inhibitor Addition: The test compound (dissolved in a solvent like DMSO) is added at various concentrations to different tubes. A control tube with only the solvent is also prepared. The mixture is pre-incubated, typically at 37°C for 10 minutes, to allow the inhibitor to bind to the enzyme.[15]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[15]

-

Reaction Termination: After a set incubation period (e.g., 2-20 minutes), the reaction is stopped, often by adding a strong acid like hydrochloric acid.[15][16]

-

Product Quantification: The amount of prostaglandin (commonly PGE2) produced is measured. This is frequently done using highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Enzyme-Linked Immunosorbent Assay (ELISA).[15]

-

Data Analysis: The percentage of enzyme inhibition at each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the inhibition curve using appropriate software (e.g., GraphPad Prism).[15]

References

- 1. Synthesis, hydrolysis kinetics and pharmacological evaluation of aceclofenac prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 3. What is the mechanism of Aceclofenac? [synapse.patsnap.com]

- 4. Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability | Journal of Evolution of Medical and Dental Sciences [jemds.in]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. Aceclofenac - Wikipedia [en.wikipedia.org]

- 7. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 11. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Aceclofenac increases the synthesis of interleukin 1 receptor antagonist and decreases the production of nitric oxide in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In-Vitro Hydrolysis Kinetics of Aceclofenac Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro hydrolysis kinetics of aceclofenac (B1665411) and its ester derivatives, with a specific focus on the ethyl ester. While direct and extensive research specifically on the hydrolysis kinetics of aceclofenac ethyl ester is limited in publicly available literature, this guide synthesizes information from studies on aceclofenac, a glycolic acid ester of diclofenac (B195802), and other relevant non-steroidal anti-inflammatory drug (NSAID) ester prodrugs. This compiled data offers valuable insights into the expected behavior and appropriate methodologies for studying this compound.

Introduction to Aceclofenac and its Hydrolysis

Aceclofenac is a well-established NSAID valued for its anti-inflammatory and analgesic properties. Structurally, it is the glycolic acid ester of diclofenac. The ester linkage in aceclofenac is susceptible to hydrolysis, a key process in its metabolism and stability, yielding diclofenac as a major degradation product. The in-vitro hydrolysis of aceclofenac and its prodrugs is significantly influenced by pH, with increased stability observed in acidic environments and accelerated degradation in neutral to alkaline conditions.[1][2][3] Understanding the kinetics of this hydrolysis is crucial for the development of stable dosage forms and for predicting the in-vivo behavior of aceclofenac prodrugs, including the ethyl ester.

The hydrolysis of an ester bond, such as in this compound, results in the formation of the parent carboxylic acid (aceclofenac) and an alcohol (ethanol). This reaction can be influenced by both chemical (pH, temperature) and enzymatic (esterases) factors.

Quantitative Data on Hydrolysis Kinetics

Below are illustrative tables summarizing the expected hydrolysis kinetics of an NSAID ethyl ester at different pH values and in the presence of plasma, based on trends observed in the literature for similar compounds.[2][4][5]

Table 1: Hypothetical pH-Dependent Hydrolysis Kinetics of an NSAID Ethyl Ester at 37°C

| pH | Medium | Rate Constant (k, h⁻¹) | Half-life (t½, h) |

| 1.2 | Simulated Gastric Fluid (SGF) | 0.005 | 138.6 |

| 6.8 | Simulated Intestinal Fluid (SIF) | 0.150 | 4.6 |

| 7.4 | Phosphate (B84403) Buffer (pH 7.4) | 0.231 | 3.0 |

Table 2: Illustrative Enzymatic vs. Non-Enzymatic Hydrolysis of an NSAID Ethyl Ester at 37°C, pH 7.4

| Medium | Rate Constant (k, h⁻¹) | Half-life (t½, h) |

| Phosphate Buffer (pH 7.4) | 0.231 | 3.0 |

| 80% Human Plasma (in buffer) | 1.386 | 0.5 |

These tables present hypothetical data for illustrative purposes and should be confirmed by experimental studies on this compound.

Experimental Protocols for In-Vitro Hydrolysis Studies

The following sections detail standardized methodologies for conducting in-vitro hydrolysis kinetic studies of ester prodrugs like this compound. These protocols are based on established practices found in the scientific literature.[4][6][7]

Materials and Reagents

-

This compound (or analogous ester)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Potassium Phosphate Monobasic (KH₂PO₄)

-

Sodium Phosphate Dibasic (Na₂HPO₄)

-

Human Plasma (or other relevant biological matrix)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Ortho-phosphoric acid

-

Phenolphthalein indicator

Preparation of Hydrolysis Media

-

Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2 g of NaCl in 7.0 mL of concentrated HCl and add sufficient water to make 1 L. Adjust pH to 1.2 if necessary.

-

Simulated Intestinal Fluid (SIF, pH 6.8): Dissolve 6.8 g of KH₂PO₄ in 250 mL of water, add 77 mL of 0.2 M NaOH and 500 mL of water. Adjust the pH to 6.8 with 0.2 M NaOH or 0.2 M HCl and dilute to 1 L with water.

-

Phosphate Buffer (pH 7.4): Prepare solutions of 0.2 M KH₂PO₄ and 0.2 M NaOH. Mix appropriate volumes to achieve a pH of 7.4.

-

80% Human Plasma: Dilute fresh human plasma to 80% (v/v) with the phosphate buffer (pH 7.4).

Hydrolysis Procedure

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Pre-heat the hydrolysis media (SGF, SIF, phosphate buffer, and 80% human plasma) to 37°C in a temperature-controlled water bath.

-

Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to each of the pre-heated media to achieve the desired final concentration.

-

At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a quenching solution (e.g., an excess of cold acetonitrile or by placing it in an ice bath) to precipitate proteins and stop further hydrolysis.

-

Centrifuge the quenched samples to pellet any precipitate.

-

Analyze the supernatant for the concentration of the remaining this compound and the formed aceclofenac (or diclofenac) using a validated stability-indicating HPLC method.[8]

Analytical Method: Stability-Indicating RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the quantitative analysis of aceclofenac and its degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and a buffer (e.g., 0.02% ortho-phosphoric acid) in a ratio of approximately 70:30 (v/v).[8] The mobile phase composition should be optimized for adequate separation of the ester, the parent drug, and any other degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 275 nm).[8][9]

-

Quantification: The concentration of the compounds is determined by comparing their peak areas to a standard calibration curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the in-vitro hydrolysis of this compound.

Caption: Hydrolysis pathway of this compound.

Caption: General experimental workflow for in-vitro hydrolysis.

Caption: pH-dependent hydrolysis of this compound.

References

- 1. Synthesis, hydrolysis kinetics and pharmacological evaluation of aceclofenac prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. nitt.edu [nitt.edu]

- 8. A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaexcipients.com [pharmaexcipients.com]

Aceclofenac Ethyl Ester: A Prodrug Approach to Enhance Gastrointestinal Safety

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aceclofenac (B1665411), a potent non-steroidal anti-inflammatory drug (NSAID), is widely prescribed for the management of pain and inflammation in chronic conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Its therapeutic efficacy is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. However, like many NSAIDs, the clinical use of aceclofenac can be limited by its potential to cause gastrointestinal adverse effects, stemming from the direct acidic nature of the molecule and the inhibition of gastroprotective prostaglandins. To mitigate these side effects, a prodrug strategy involving the synthesis of aceclofenac ethyl ester has been explored. This approach masks the free carboxylic acid group of aceclofenac, aiming to reduce direct gastric irritation. The ethyl ester prodrug is designed to be chemically stable in the acidic environment of the stomach and to undergo hydrolysis in the more neutral pH of the intestine or after absorption into systemic circulation, releasing the active aceclofenac. This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical characteristics, in vitro hydrolysis, and the methodologies for its preclinical evaluation.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the treatment of inflammatory and pain-related disorders. Aceclofenac, a phenylacetic acid derivative, is recognized for its significant anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its mechanism of action is centered on the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, key mediators of inflammation and pain.[2] Despite its efficacy, the presence of a free carboxylic acid moiety contributes to gastrointestinal disturbances, a common side effect of NSAIDs.[3]

The development of prodrugs represents a promising strategy to enhance the therapeutic index of NSAIDs by temporarily modifying the parent drug's structure to improve its physicochemical, pharmacokinetic, or pharmacodynamic properties. In the case of aceclofenac, esterification of the carboxylic acid group to form this compound is intended to create a molecule with increased lipophilicity and reduced gastric irritation.[4][5] This prodrug is anticipated to remain intact in the acidic milieu of the stomach, thereby minimizing direct mucosal damage. Following oral administration, the ester is expected to be hydrolyzed by esterase enzymes in the intestine and blood to release the active drug, aceclofenac.[4][6][7]

This technical guide provides a detailed examination of this compound as a prodrug of aceclofenac, with a focus on its synthesis, physicochemical properties, and the experimental protocols required for its preclinical evaluation.

Synthesis and Physicochemical Properties

Synthesis of this compound

The synthesis of this compound typically involves the esterification of the carboxylic acid group of aceclofenac. Several methods can be employed, including the reaction of aceclofenac with ethanol (B145695) in the presence of an acid catalyst or the reaction of a reactive derivative of aceclofenac, such as its acid chloride, with ethanol. A common laboratory-scale synthesis involves the reaction of diclofenac (B195802) sodium with ethyl bromoacetate (B1195939).

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound is as follows, adapted from patent literature describing the preparation of aceclofenac esters:[8][9][10][11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diclofenac sodium in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724).

-

Addition of Reagents: To this solution, add ethyl bromoacetate and a catalytic amount of potassium iodide.

-

Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 60-70°C) for a specified duration (e.g., 4-5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into cold water to precipitate the crude product.

-

Purification: Filter the precipitate, wash it with water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as melting point determination, Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Physicochemical Properties

The physicochemical properties of aceclofenac and its ethyl ester prodrug are crucial for understanding their biopharmaceutical behavior.

| Property | Aceclofenac | This compound | Reference(s) |

| Chemical Name | 2-[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxyacetic acid | (2-ethoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | [2][12] |

| CAS Number | 89796-99-6 | 139272-67-6 | [2][5] |

| Molecular Formula | C₁₆H₁₃Cl₂NO₄ | C₁₈H₁₇Cl₂NO₄ | [2][5] |

| Molecular Weight | 354.18 g/mol | 382.24 g/mol | [2][5] |

| Melting Point | 149-152 °C | ~70 °C | [2][5] |

| Solubility | pH-dependent: Practically insoluble in water and acidic solutions; soluble in basic solutions. | Expected to be more soluble in organic solvents and less soluble in aqueous media than aceclofenac. | [13] |

| pKa | ~4.7 | Not applicable (ester) | - |

| Log P (o/w) | ~1.88 | Expected to be higher than aceclofenac | - |

In Vitro Hydrolysis Studies

The conversion of the prodrug to the active parent drug is a critical step. In vitro hydrolysis studies are performed to evaluate the stability of this compound in simulated physiological fluids and its susceptibility to enzymatic cleavage.

Experimental Protocol: In Vitro Hydrolysis of this compound

This protocol is based on general methods for studying the hydrolysis of ester prodrugs.[6][14]

-

Preparation of Hydrolysis Media:

-

Simulated Gastric Fluid (SGF): Prepare SGF (pH 1.2) without pepsin according to USP guidelines.

-

Simulated Intestinal Fluid (SIF): Prepare SIF (pH 7.4) without pancreatin (B1164899) according to USP guidelines.

-

Human Plasma: Obtain fresh human plasma containing anticoagulants.

-

-

Hydrolysis Experiment:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Add a small aliquot of the stock solution to pre-warmed (37°C) SGF, SIF, and human plasma to achieve a final concentration suitable for analytical detection.

-

Incubate the mixtures in a shaking water bath at 37°C.

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

-

Sample Preparation and Analysis:

-

For samples from SGF and SIF, dilute with the mobile phase used for analysis.

-

For plasma samples, precipitate proteins by adding an equal volume of acetonitrile, vortex, and centrifuge. Analyze the clear supernatant.

-

Quantify the concentrations of this compound and the released aceclofenac using a validated high-performance liquid chromatography (HPLC) method.[15]

-

-

Data Analysis:

-

Plot the concentration of the remaining prodrug versus time.

-

Determine the pseudo-first-order rate constant (k) and the half-life (t₁/₂) of hydrolysis in each medium.

-

Preclinical Pharmacodynamic Evaluation

The in vivo efficacy and gastrointestinal safety of this compound must be evaluated in animal models and compared to the parent drug.

Anti-inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.[16]

-

Animals: Use male Wistar or Sprague-Dawley rats.

-

Grouping and Dosing: Divide the animals into groups: control (vehicle), aceclofenac, and this compound. Administer the compounds orally at equimolar doses.

-

Induction of Edema: One hour after drug administration, inject a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Analgesic Activity

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

This model assesses peripheral analgesic activity.

-

Animals: Use Swiss albino mice.

-

Grouping and Dosing: Group and dose the animals as described for the anti-inflammatory model.

-

Induction of Writhing: Thirty minutes after drug administration, inject a 0.6% v/v solution of acetic acid intraperitoneally.

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) for a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage protection from writhing for the treated groups compared to the control group.

Ulcerogenic Activity

Experimental Protocol: Evaluation of Gastric Ulceration in Rats

This protocol assesses the gastrointestinal toxicity of the compounds.[16]

-

Animals: Use male Wistar rats, fasted for 24 hours before the experiment with free access to water.

-

Grouping and Dosing: Administer high doses of aceclofenac and an equimolar dose of this compound orally. A control group receives the vehicle.

-

Observation Period: After a specified period (e.g., 6 hours), euthanize the animals.

-

Gastric Examination: Excise the stomachs, open them along the greater curvature, and rinse with saline to remove gastric contents.

-

Ulcer Scoring: Examine the gastric mucosa for any signs of damage (hemorrhage, erosions, ulcers) using a magnifying glass. Score the severity of the lesions based on a predefined scale (e.g., number and size of ulcers).

-

Data Analysis: Compare the ulcer index between the groups treated with aceclofenac and this compound.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion of the prodrug and the released active drug.

Experimental Protocol: Pharmacokinetic Study in Rats

-

Animals and Dosing: Use cannulated male Wistar rats to facilitate serial blood sampling. Administer aceclofenac and an equimolar dose of this compound orally.

-

Blood Sampling: Collect blood samples from the cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method: Develop and validate a sensitive and specific analytical method, typically HPLC-UV or LC-MS/MS, for the simultaneous quantification of this compound and aceclofenac in plasma.[15][17]

-

Pharmacokinetic Analysis: Use non-compartmental analysis to determine the key pharmacokinetic parameters for both the prodrug and the parent drug, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t₁/₂)

-

Relative bioavailability of aceclofenac from the prodrug compared to the administration of aceclofenac itself.

-

Mechanism of Action and Signaling Pathways

The therapeutic effects of aceclofenac, released from its ethyl ester prodrug, are mediated through the inhibition of COX enzymes and the subsequent reduction in prostaglandin (B15479496) synthesis. This action modulates various downstream signaling pathways involved in inflammation and pain.

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. Synthesis, hydrolysis kinetics and pharmacological evaluation of aceclofenac prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 139272-67-6 | IA16910 [biosynth.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. US20030060657A1 - Process for the preparation of Aceclofenac - Google Patents [patents.google.com]

- 9. A kind of preparation method of aceclofenac - Eureka | Patsnap [eureka.patsnap.com]

- 10. data.epo.org [data.epo.org]

- 11. EP1082290B1 - Process for the preparation of aceclofenac - Google Patents [patents.google.com]

- 12. This compound | LGC Standards [lgcstandards.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. researchmgt.monash.edu [researchmgt.monash.edu]

- 15. jchemrev.com [jchemrev.com]

- 16. ijpcsonline.com [ijpcsonline.com]

- 17. researchgate.net [researchgate.net]

Biological Activity Screening of Aceclofenac Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclofenac (B1665411) ethyl ester, a prodrug of the well-established non-steroidal anti-inflammatory drug (NSAID) aceclofenac, presents a promising avenue for the development of analgesic and anti-inflammatory therapies with a potentially improved gastrointestinal safety profile. This technical guide provides a comprehensive overview of the biological activity screening of aceclofenac ethyl ester, detailing its mechanism of action, experimental protocols for evaluating its efficacy, and a framework for data presentation. The primary mode of action involves the inhibition of prostaglandin (B15479496) synthesis through the cyclooxygenase (COX) pathway.[1] This document is intended to serve as a resource for researchers and professionals involved in the preclinical evaluation of this and similar compounds.

Introduction

Aceclofenac is a phenylacetic acid derivative with potent anti-inflammatory and analgesic properties.[2] Its clinical utility, however, can be limited by gastrointestinal side effects associated with the inhibition of cyclooxygenase-1 (COX-1). This compound is designed as a prodrug to mask the free carboxylic acid group of the parent molecule, which is often implicated in gastric irritation. Following administration, it is anticipated to be hydrolyzed in vivo to release the active drug, aceclofenac, and subsequently its active metabolite, diclofenac.[3] This guide outlines the key biological assays for characterizing the anti-inflammatory and analgesic activities of this compound.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action of aceclofenac, and by extension its ethyl ester prodrug, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[4] Prostaglandins are key mediators of inflammation, pain, and fever.[5] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[6] Aceclofenac is known to be a preferential inhibitor of COX-2 over COX-1, which is thought to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[7] The prodrug, this compound, is expected to exert its pharmacological effects after its conversion to aceclofenac.[3]

Signaling Pathway Diagram

Caption: Prostaglandin Synthesis Inhibition by this compound.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory potential of this compound is primarily evaluated using the carrageenan-induced paw edema model in rodents. This is a well-established and reproducible model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

Objective: To assess the ability of this compound to reduce acute inflammation.

Materials:

-

Male Wistar rats or Swiss albino mice (150-200 g)

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Aceclofenac or Diclofenac sodium, 10 mg/kg)

Procedure:

-

Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly divided into the following groups (n=6 per group):

-

Group I: Control (Vehicle only)

-

Group II: Standard Drug

-

Group III: this compound (Test Dose 1)

-

Group IV: this compound (Test Dose 2)

-

-

Drug Administration: The vehicle, standard drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan administration.

-

Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

-

Vc = Mean increase in paw volume in the control group

-

Vt = Mean increase in paw volume in the treated group

-

Experimental Workflow Diagram

References

- 1. Synthesis, hydrolysis kinetics and pharmacological evaluation of aceclofenac prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandins synthesis inhibition: Significance and symbolism [wisdomlib.org]

- 5. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Aceclofenac? [synapse.patsnap.com]

- 7. Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability | Journal of Evolution of Medical and Dental Sciences [jemds.in]

An In-Depth Technical Guide to Aceclofenac Ethyl Ester (CAS: 139272-67-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclofenac (B1665411) ethyl ester, with the Chemical Abstracts Service (CAS) number 139272-67-6, is a significant derivative of the non-steroidal anti-inflammatory drug (NSAID) aceclofenac. Primarily recognized as a process impurity in the synthesis of aceclofenac, it also holds interest as a potential prodrug. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and insights into its pharmacological relevance. The information is presented to support research and development activities in the pharmaceutical sciences.

Chemical and Physical Properties

Aceclofenac ethyl ester is systematically named 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid 2-ethoxy-2-oxoethyl ester. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 139272-67-6 |

| Molecular Formula | C₁₈H₁₇Cl₂NO₄ |

| Molecular Weight | 382.24 g/mol |

| Synonyms | Aceclofenac EP Impurity E, Ethyl [[[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]acetate |

| Appearance | White to off-white solid |

| Melting Point | Approximately 70 °C |

| Boiling Point | Approximately 460.5 °C |

| Flash Point | Approximately 232.3 °C |

Synthesis

The primary route for the synthesis of this compound is through the direct ethylation of aceclofenac. This process is often employed to produce the compound for use as a reference standard in analytical testing.

Experimental Protocol: Ethylation of Aceclofenac

A common laboratory-scale synthesis involves the reaction of aceclofenac with an ethylating agent in the presence of a suitable base and solvent.

-

Materials:

-

Aceclofenac

-

Ethyl iodide (or another suitable ethylating agent)

-

Anhydrous potassium carbonate (or a similar base)

-

Anhydrous N,N-dimethylformamide (DMF) (or another suitable polar aprotic solvent)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663)

-

-

Procedure:

-

Dissolve aceclofenac in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous potassium carbonate to the solution.

-

Slowly add ethyl iodide to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Caption: Synthetic workflow for this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The following are key analytical techniques and expected findings.

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC (RP-HPLC) method is essential for the quantification and purity assessment of this compound, especially in the context of analyzing related substances in aceclofenac active pharmaceutical ingredients (APIs).

Experimental Protocol: RP-HPLC Analysis

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

-

Mobile Phase: A mixture of acetonitrile, methanol, and a buffer solution (e.g., phosphate (B84403) buffer, pH adjusted). The exact ratio should be optimized for ideal separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a specific wavelength (e.g., 275 nm)

-

Injection Volume: 20 µL

-

Column Temperature: 25 °C

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a suitable concentration.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorophenyl and phenyl rings, the methylene (B1212753) protons of the acetate and ethyl ester groups, and the methyl protons of the ethyl ester.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester groups, the aromatic carbons, and the aliphatic carbons of the ethyl ester and acetate moieties.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

-

Expected Absorptions:

-

N-H stretching vibration of the secondary amine.

-

C=O stretching vibrations of the two ester groups.

-

C-O stretching vibrations of the ester linkages.

-

Aromatic C-H and C=C stretching vibrations.

-

C-Cl stretching vibrations.

-

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Findings: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (382.24 g/mol ), along with characteristic fragment ions resulting from the cleavage of the ester bonds.

Pharmacological Considerations

Mechanism of Action: A Prodrug Perspective

Aceclofenac itself is considered a prodrug that is metabolized in the body to diclofenac (B195802) and 4'-hydroxyaceclofenac, which are potent inhibitors of cyclooxygenase (COX) enzymes.[1] This inhibition of COX-1 and COX-2 leads to a reduction in the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain.[1]

Given its structural similarity, it is highly probable that this compound also functions as a prodrug. It is anticipated to undergo hydrolysis in vivo, catalyzed by esterases, to release aceclofenac, which is then further metabolized to the active COX inhibitors.

Caption: Postulated metabolic pathway of this compound.

In Vitro Biological Activity

While specific studies on the direct in vitro anti-inflammatory activity of this compound are not widely published, its potential biological effects can be inferred from studies on aceclofenac and its other prodrugs. The anti-inflammatory and analgesic effects of aceclofenac prodrugs have been demonstrated to be comparable or even improved in some cases, often with a better gastrointestinal safety profile.[2]

Experimental Protocol: In Vitro COX Inhibition Assay (General)

A common method to assess the COX inhibitory activity of a compound involves measuring the production of prostaglandins from arachidonic acid in the presence of purified COX-1 and COX-2 enzymes or in a whole blood assay.

-

Enzyme-based Assay:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

The test compound (this compound, likely pre-incubated to allow for potential hydrolysis) is incubated with the enzyme.

-

Arachidonic acid is added to initiate the reaction.

-

The production of prostaglandins (e.g., PGE₂) is measured, typically by enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

-

-

Whole Blood Assay:

-

Fresh human blood is incubated with the test compound.

-

For COX-1 activity, the production of thromboxane (B8750289) B₂ (TXB₂) is measured after blood clotting.

-

For COX-2 activity, lipopolysaccharide (LPS) is added to induce COX-2 expression, and the subsequent PGE₂ production is measured.

-

The levels of TXB₂ and PGE₂ are quantified by EIA or a similar method.

-

Conclusion

This compound (CAS 139272-67-6) is a key compound in the analytical landscape of aceclofenac. Its synthesis, while straightforward, requires careful control and purification for use as a reference standard. From a pharmacological standpoint, it is most likely a prodrug that contributes to the overall therapeutic effect of aceclofenac by being converted to active metabolites. Further research into the specific pharmacokinetic and pharmacodynamic profile of this compound would be valuable to fully elucidate its role and potential as a therapeutic agent or to better control its presence as an impurity. This guide provides a foundational understanding for scientists and researchers working with this molecule.

References

An In-depth Technical Guide to the Solubility of Aceclofenac Ethyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aceclofenac (B1665411) ethyl ester, a key derivative of the non-steroidal anti-inflammatory drug (NSAID) aceclofenac. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and analytical development. This document compiles available quantitative solubility data, details relevant experimental protocols for solubility determination, and presents logical workflows for these procedures.

Introduction to Aceclofenac Ethyl Ester

Aceclofenac is a well-established NSAID used for the management of pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Its ethyl ester derivative, this compound, is often encountered as a related substance or impurity during the synthesis of aceclofenac. The physicochemical properties of this ester, particularly its solubility, are of significant interest in pharmaceutical development for controlling impurity levels and developing robust manufacturing processes.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its behavior in various solvent systems. The following table summarizes the available quantitative solubility data for this compound in several common organic solvents. It is important to note that comprehensive experimental data for this specific ester is limited in publicly available literature.

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of this compound |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 30 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 30 mg/mL[1] |

| Ethanol | C₂H₅OH | 46.07 | 10 mg/mL[1] |

| Dimethyl Sulfoxide:Phosphate-Buffered Saline (pH 7.2) (1:1) | - | - | 0.5 mg/mL[1] |

| Methanol | CH₃OH | 32.04 | Data not available |

| Acetone | C₃H₆O | 58.08 | Data not available |

| Isopropanol | C₃H₈O | 60.10 | Data not available |

| Acetonitrile (B52724) | C₂H₃N | 41.05 | Data not available |

Note: The solubility data presented is based on available information and may vary with temperature and other experimental conditions.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in pharmaceutical sciences. The following sections detail the methodologies for two key experiments: the Shake-Flask Method for solubility determination and High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2][3][4]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, etc.)

-

Glass flasks or vials with stoppers

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system for quantification

Procedure:

-

Add an excess amount of solid this compound to a glass flask. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2][3]

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

To remove any remaining suspended solids, either centrifuge the sample at a high speed or filter it through a syringe filter compatible with the organic solvent.

-

Accurately dilute the clear, saturated solution with the same solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

HPLC Method for Quantification of this compound

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate quantification of this compound in the saturated solutions obtained from the shake-flask experiments. The following is a general HPLC method that can be adapted and validated for this purpose, based on methods used for aceclofenac and its related impurities.[5][6]

Objective: To develop and validate an RP-HPLC method for the quantitative determination of this compound.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate (B84403) buffer). The exact ratio should be optimized to achieve good separation and peak shape. A reported mobile phase for aceclofenac and its impurities is acetonitrile:methanol:water (60:28:12 v/v/v).[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C.

-

Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. For aceclofenac, wavelengths around 275 nm are commonly used.

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase or a suitable solvent. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the diluted samples.

-

Sample Preparation: Dilute the filtered saturated solution from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration standards.

-

Chromatographic Analysis: Inject the standard solutions and the prepared sample solutions into the HPLC system.

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

Caption: Logical Workflow for HPLC Quantification of this compound.

Conclusion

This technical guide has summarized the currently available solubility data for this compound in various organic solvents and provided detailed experimental protocols for its determination. The limited availability of quantitative data highlights the need for further experimental studies to fully characterize the solubility profile of this compound. The provided methodologies for the shake-flask method and HPLC analysis serve as a robust starting point for researchers and scientists in the pharmaceutical industry to generate this critical data, which is invaluable for process development, formulation design, and quality control.

References

Aceclofenac Ethyl Ester as a Cyclooxygenase (COX) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Aceclofenac (B1665411) and its Ethyl Ester

Aceclofenac, a phenylacetic acid derivative, is structurally related to diclofenac (B195802). It is prescribed for the management of pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis[1]. The therapeutic effects of aceclofenac are mediated through its inhibition of the COX enzymes, with a notable preference for the inducible COX-2 isoform over the constitutive COX-1 isoform[2][3]. This preferential action is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs[1].

Aceclofenac ethyl ester is an ester derivative of aceclofenac[4][5]. In pharmaceutical sciences, esterification is a common strategy to create prodrugs. Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical hydrolysis[6]. This approach can be employed to enhance drug delivery, improve stability, or reduce side effects. While specific pharmacological studies on this compound are limited, it is often considered a prodrug or an intermediate in the synthesis of aceclofenac[4][7][8]. The anti-inflammatory and analgesic effects of aceclofenac administration are largely attributed to its active metabolites, including diclofenac and 4'-hydroxyaceclofenac[9][10][11].

The Cyclooxygenase (COX) Signaling Pathway

The cyclooxygenase (COX) pathway is a critical component of the inflammatory cascade. It involves the conversion of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipases, into prostaglandins (B1171923) and thromboxanes. There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines, growth factors, and tumor promoters. Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.

The inhibition of COX-2 is the primary target for the anti-inflammatory effects of NSAIDs like aceclofenac, while the simultaneous inhibition of COX-1 is associated with many of their unwanted side effects, particularly gastrointestinal issues.

Below is a diagram illustrating the COX signaling pathway.

Quantitative Data: COX Inhibition by Aceclofenac and its Metabolites

While specific IC50 values for this compound are not available in the reviewed literature, extensive data exists for aceclofenac and its primary active metabolites, diclofenac and 4'-hydroxyaceclofenac. The inhibitory activity of these compounds against COX-1 and COX-2 is summarized in the table below. It is important to note that in long-term in vitro assays, aceclofenac's inhibitory effects are paralleled by its conversion to diclofenac and 4'-hydroxy-diclofenac[10].

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Aceclofenac | >100 | 0.77 | >129.87 | [9][12][13] |

| Diclofenac | 0.6 | 0.04 | 15 | [9][13] |

| 4'-Hydroxyaceclofenac | >100 | 36 | >2.78 | [9][13] |

| Diclofenac (from another study) | 0.43 | 0.024 | 17.92 | [10] |

Note: The Selectivity Index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1.

Experimental Protocols for COX Inhibition Assays

The determination of a compound's inhibitory activity against COX-1 and COX-2 is crucial in its pharmacological evaluation. Both enzymatic (cell-free) and cell-based assays are commonly employed for this purpose.

In Vitro Enzymatic COX Inhibition Assay

This type of assay measures the direct inhibitory effect of a compound on purified COX-1 and COX-2 enzymes. A common method is the colorimetric inhibitor screening assay.

Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase component is active when the enzyme is converting arachidonic acid to prostaglandin G2 (PGG2). The peroxidase activity is monitored by the appearance of an oxidized chromogen, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically.

Materials:

-

Purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Heme (as a cofactor)

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., TMPD)

-

Test compound (this compound or its metabolites) and control inhibitors (e.g., SC-560 for COX-1, celecoxib (B62257) for COX-2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add various concentrations of the test compound or control inhibitors to the designated wells. For control wells (100% activity), add the vehicle (e.g., DMSO) instead of the inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.

-

Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Cell-Based COX Inhibition Assay

This assay measures the inhibitory effect of a compound on COX activity within a cellular environment, which can provide a more physiologically relevant assessment.

Principle: In this assay, cells that can be induced to express COX-2 (e.g., macrophages, monocytes) are stimulated with an inflammatory agent like lipopolysaccharide (LPS). The production of prostaglandin E2 (PGE2), a major product of the COX-2 pathway, is then measured in the presence and absence of the test compound. The reduction in PGE2 levels indicates the inhibitory activity of the compound.

Materials:

-

Cell line capable of expressing COX-2 (e.g., RAW 264.7 murine macrophages or human monocytes)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., LPS)

-

Test compound and control inhibitors

-

Lysis buffer (if measuring intracellular PGE2)

-

PGE2 immunoassay kit (e.g., ELISA)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture the cells in 96-well plates until they reach the desired confluency.

-

COX-2 Induction: Stimulate the cells with LPS for a sufficient time (e.g., 18-24 hours) to induce the expression of COX-2.

-

Inhibitor Treatment: Treat the stimulated cells with various concentrations of the test compound or control inhibitors for a defined period (e.g., 1-2 hours).

-

Arachidonic Acid Addition: Add exogenous arachidonic acid to the cells to ensure sufficient substrate for the COX enzymes.

-

Sample Collection: After a suitable incubation time, collect the cell culture supernatant (for secreted PGE2) or lyse the cells (for intracellular PGE2).

-

PGE2 Quantification: Measure the concentration of PGE2 in the collected samples using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve for the PGE2 ELISA.

-

Calculate the PGE2 concentration for each sample.

-

Determine the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the untreated (LPS-stimulated) control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Calculate the IC50 value.

-

References

- 1. Aceclofenac - Wikipedia [en.wikipedia.org]

- 2. Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability | Journal of Evolution of Medical and Dental Sciences [jemds.in]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 139272-67-6 | IA16910 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis, hydrolysis kinetics and pharmacological evaluation of aceclofenac prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN111848426A - Industrial production method of aceclofenac - Google Patents [patents.google.com]

- 8. KR100524688B1 - A preparation of aceclofenac - Google Patents [patents.google.com]

- 9. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Aceclofenac Ethyl Ester vs. Diclofenac Prodrug Strategy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. However, their clinical utility is often limited by significant gastrointestinal (GI) adverse effects. Prodrug strategies represent a pivotal approach to mitigate these toxicities while maintaining or enhancing therapeutic efficacy. This technical guide provides an in-depth comparison of two prominent strategies: the use of aceclofenac (B1665411), which is considered a prodrug of diclofenac (B195802), and the development of various other diclofenac prodrugs. This document outlines the core chemical, pharmacokinetic, and pharmacodynamic differences, supported by experimental data and detailed protocols to aid researchers in the field of drug development.

Introduction: The Challenge of NSAID-Induced Gastropathy

NSAIDs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923)—key mediators of inflammation and pain.[1] However, the non-selective inhibition of both COX-1 and COX-2 isoforms leads to the suppression of gastroprotective prostaglandins in the gastric mucosa, increasing the risk of ulceration, bleeding, and perforation.[2][3] The prodrug approach aims to temporarily mask the free carboxylic acid group of NSAIDs, which is implicated in direct mucosal irritation, thereby reducing GI toxicity until the active drug is released systemically.[4]

Aceclofenac: A Prodrug of Diclofenac